Erythromycin C
Overview
Description
Erythromycin C is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It is one of the several erythromycin compounds, which also include erythromycin A, B, D, E, F, and G . This compound is known for its broad-spectrum antimicrobial activity, making it effective against a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin C is typically produced through biosynthesis during the fermentation of Saccharopolyspora erythraea . The process involves the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the antibiotic compound . The preparation method can involve the dissolution of erythromycin in a mixture of melted lipids, followed by rehydration in isotonic HEPES buffer .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Saccharopolyspora erythraea. The fermentation broth is then subjected to various separation and purification techniques, such as pre-dispersed solvent extraction (PDSE) using colloidal liquid aphrons (CLAs) . This method helps in isolating this compound from the fermentation broth efficiently.
Chemical Reactions Analysis
Types of Reactions: Erythromycin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its stability and efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include electrophilic reagents, such as halogens and benzenesulfenyl compounds . The reactions typically occur under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound include various analogs and derivatives that exhibit improved stability and antimicrobial activity . These modifications help in overcoming the limitations of this compound, such as its instability under acidic conditions .
Scientific Research Applications
Erythromycin C has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying macrolide antibiotics and their modifications . In biology, this compound is used to study bacterial protein synthesis and the mechanisms of antibiotic resistance . In medicine, it is used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases . In industry, this compound is used in the development of advanced drug delivery systems, such as nanoparticles and liposomes, to improve its efficacy and bioavailability .
Mechanism of Action
Erythromycin C exerts its effects by inhibiting bacterial protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis . This inhibition ultimately prevents the bacteria from producing essential proteins, leading to their death . The molecular targets of this compound include various bacterial ribosomal proteins involved in protein synthesis .
Comparison with Similar Compounds
Erythromycin C is part of the macrolide group of antibiotics, which also includes azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, this compound has a unique structure that contributes to its broad-spectrum antimicrobial activity . it also shares some limitations, such as instability under acidic conditions, which have been addressed through the development of analogs like azithromycin and clarithromycin .
List of Similar Compounds:- Erythromycin A
- Erythromycin B
- Azithromycin
- Clarithromycin
- Spiramycin
This compound stands out due to its specific structural features and its role in the development of advanced drug delivery systems .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRKHPRXPSWNT-QNPWSHAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-02-1 | |
Record name | Erythromycin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1675-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1675-02-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Erythromycin C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erythromycin C, similar to other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [] This binding inhibits bacterial protein synthesis by interfering with the translocation step of polypeptide elongation. [] While the exact mechanism of action may differ slightly from erythromycin A, the primary target and downstream effects are believed to be similar.
A: The molecular formula of this compound is C37H65NO12, and its molecular weight is 719.9 g/mol. []
A: Yes, the solution structure and 1H and 13C NMR spectral assignments of this compound have been determined in both organic and aqueous solutions. [, ] These studies revealed the presence of a 4:5 equilibrium mixture of the 9-ketone and 12,9-hemiacetal ring-chain tautomers in aqueous solution at ambient temperature. []
A: this compound is produced as a natural by-product during the fermentation process of erythromycin A by Saccharopolyspora erythraea. []
A: Several methods have been explored for the separation and purification of this compound, including reverse extraction with buffer solutions, [] high-speed countercurrent chromatography, [] and adsorption separation using macroporous resins like SP825. [] These methods exploit the differences in physicochemical properties between erythromycin A and C to achieve separation.
A: EryG catalyzes the 3''-O-methylation of this compound and D to form erythromycin A and B, respectively. [] Mutations in the eryG gene can lead to the accumulation of this compound and D in Saccharopolyspora erythraea cultures. [, ]
A: Yes, researchers have successfully produced this compound in Escherichia coli by expressing genes from the megalomicin biosynthetic pathway. [] This approach involved engineering two artificial operons to produce the necessary deoxysugar precursors and tailoring enzymes required to convert 6-deoxyerythronolide B to this compound. []
A: Yes, erythromycins H and I have been isolated from the halophilic actinomycete Actinopolyspora sp. YIM90600, which also produces high titers of this compound. [, ] These novel congeners provide insights into the structural diversity of erythromycin analogs potentially accessible by combinatorial biosynthesis. []
A: Yes, five novel pseudo-erythromycin derivatives, including pseudo-erythromycin A-6,9-hemiketal and 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal, have been identified in Streptomyces erythraea mother liquor concentrates. [] These derivatives are characterized by a 12-membered macrocyclic ring resulting from C13----C11 trans-lactonization and exhibit very little antimicrobial activity. []
A: this compound exhibits weaker antibacterial activity compared to erythromycin A. [, ] It generally shows about half the activity of erythromycin A against various gram-positive bacteria. []
A: Understanding the biosynthetic pathway and activity of this compound is crucial in the context of antimicrobial resistance as it can serve as a precursor for erythromycin A. [] Disrupting the final conversion steps can lead to the accumulation of this compound and could potentially contribute to the development of resistance.
A: While this compound itself is not currently used clinically, its presence as a significant component in commercial erythromycin preparations has been reported. [] This highlights the importance of monitoring and controlling the levels of this compound in pharmaceutical formulations.
A: Studying the biosynthesis, structure-activity relationships, and resistance mechanisms associated with this compound can inform the development of novel erythromycin analogs with improved activity, stability, and a broader spectrum of activity. [, ] This knowledge can contribute to the fight against antibiotic resistance by providing new therapeutic options.
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